Ferric citrate

Description

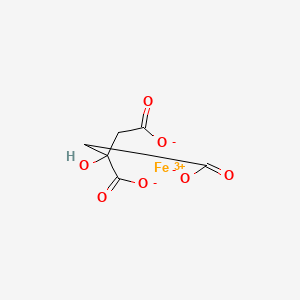

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. |

|---|---|

CAS No. |

6043-74-9 |

Molecular Formula |

C6H15FeO12 |

Molecular Weight |

335.02 g/mol |

IUPAC Name |

2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);pentahydrate |

InChI |

InChI=1S/C6H8O7.Fe.5H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;5*1H2/q;+3;;;;;/p-3 |

InChI Key |

KYHYIZWHRHRBQV-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.O.[Fe+3] |

density |

1.8 at 68 °F (USCG, 1999) Specific gravity: 1.8 at 20 °C/4 °C (solid) |

melting_point |

White microscopic rhombic, orthorhombic crystals; mp: decomposition at 350 °C in molecular hydrogen; soluble in ammonium hydroxide. /Monohydrate/ |

physical_description |

Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive. |

Related CAS |

7050-19-3 (unspecified ammonium-iron salt) 3522-50-7 (Parent) 2338-05-8 (unspecified iron salt) 28633-45-6 (unspecified iron(+3) salt) 57979-58-5 (dihydrate) 17217-76-4 (trihydrate) |

Origin of Product |

United States |

Foundational & Exploratory

thermodynamic stability constants of ferric citrate complexes

An In-depth Technical Guide to the Thermodynamic Stability Constants of Ferric Citrate Complexes

Foreword: Navigating the Complexities of Iron and Citrate

The interaction between ferric iron (Fe³⁺) and citric acid is a cornerstone of bio-inorganic and pharmaceutical chemistry. Ferric citrate complexes are pivotal in managing iron levels in patients with chronic kidney disease, acting as effective phosphate binders while supplementing iron.[1][2] They are also fundamental to the natural world, facilitating iron transport in plants and representing a significant fraction of the non-transferrin-bound iron (NTBI) pool in human plasma.[3][4]

However, the aqueous chemistry of ferric citrate is notoriously complex. A dynamic equilibrium exists among various mononuclear, dinuclear, and even trinuclear species, the prevalence of which is exquisitely sensitive to pH and the molar ratio of iron to citrate.[3][5] This complexity has led to significant discrepancies in the scientific literature regarding the precise structures and thermodynamic stability constants of these complexes.[5] The primary source of this divergence has been the historical difficulty in accounting for the deprotonation of citrate's alcoholic hydroxyl group upon complex formation.[3][4]

This guide is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this system. We will move beyond a simple recitation of data to explain the causality behind experimental choices, present self-validating protocols, and provide a critically synthesized view of the available thermodynamic data. Our goal is to equip you with the foundational knowledge to confidently work with and characterize these vital coordination compounds.

Chapter 1: The Intricate World of Ferric Citrate Speciation

Understanding the stability of any ferric citrate complex first requires an appreciation for the multiple chemical forms that both iron and citrate can adopt in solution. The interplay between these forms is what dictates the final complex speciation.

The Reactants: Aqueous Fe(III) and Citric Acid

In an aqueous environment, the "free" ferric ion (Fe³⁺) is a fiction. It readily undergoes hydrolysis to form a series of aqua/hydroxo complexes (e.g., [Fe(H₂O)₆]³⁺, [Fe(OH)(H₂O)₅]²⁺, [Fe(OH)₂(H₂O)₄]⁺), progressively lowering the pH of the solution.

Citric acid (H₄Cit) is a tetrabasic acid. The first three pKa values, corresponding to its carboxyl groups, are approximately 3.1, 4.8, and 6.4. The fourth pKa, associated with the much less acidic alcoholic hydroxyl group, has a value around 14.4.[4] The deprotonation of this hydroxyl group is crucial for forming the most stable ferric citrate complexes and its omission in older models is a major reason for conflicting data in the literature.[3]

The Ensemble of Complexes: Monomers, Dimers, and Oligomers

The reaction between ferric iron and citrate does not yield a single product but rather an ensemble of species in equilibrium. The composition of this mixture is dictated primarily by two factors: the solution pH and the iron-to-citrate molar ratio.[3][6]

-

Effect of Molar Ratio: At a 1:1 iron-to-citrate ratio, there is a strong tendency to form polynuclear structures, such as dimers or trimers, to satisfy the coordination sphere of the ferric ion.[5] As the concentration of citrate increases to a significant excess (e.g., 1:10 or higher), mononuclear species become dominant.[5] Specifically, a transition from polynuclear to mononuclear structures is observed when the citrate-to-iron ratio is high.

-

Effect of pH: The solution's pH has a profound impact. Lower pH values tend to favor the existence of oligomeric (polynuclear) species.[6] As the pH increases into the neutral range, these oligomers give way to more dominant mononuclear iron complexes.[6]

This dynamic equilibrium is why simply stating "ferric citrate" is often insufficient; the specific conditions must be defined to understand which complex is truly present.

Visualizing the Speciation Equilibrium

The relationship between pH, reactant ratio, and the resulting dominant species can be visualized as a decision tree. This conceptual diagram illustrates the general trends in the formation of ferric citrate complexes.

Sources

- 1. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 2. wbcil.com [wbcil.com]

- 3. Iron(iii) citrate speciation in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Ferric Citrate as a Dual-Action Modulator of the FGF23-Phosphate-Iron Axis: Mechanisms, Efficacy, and Experimental Protocols

Executive Summary

The dysregulation of Fibroblast Growth Factor 23 (FGF23) is a central driver of mineral bone disorder in chronic kidney disease (CKD-MBD) and is independently associated with left ventricular hypertrophy and mortality.[1] While traditional phosphate binders target FGF23 indirectly via serum phosphate reduction, Ferric Citrate (FC) represents a distinct therapeutic class.[1][2][3] It functions as a dual-action modulator: a potent phosphate binder and an oral iron source.[3]

This guide analyzes the mechanistic influence of FC on FGF23 levels, distinguishing between intact (iFGF23) and C-terminal (cFGF23) isoforms.[1][4] It synthesizes evidence from clinical trials and Col4a3 knockout mouse models to demonstrate how FC suppresses Fgf23 transcription via iron repletion while simultaneously lowering phosphate burden.[1] We provide validated experimental protocols for quantifying these effects, offering a blueprint for translational research.

The Mechanistic Foundation: The Iron-Phosphate-FGF23 Triad

To understand the efficacy of ferric citrate, one must deconstruct the regulatory logic of the osteocyte, the primary source of FGF23.

The "Uncoupling" Hypothesis in CKD

Under physiological conditions, iron deficiency stimulates Fgf23 transcription.[1][5] However, this is balanced by increased intracellular proteolytic cleavage, resulting in high levels of inactive C-terminal fragments (cFGF23) and normal active intact FGF23 (iFGF23).[1]

In CKD, this coupling is disrupted. The cleavage machinery is impaired, and concurrent hyperphosphatemia drives further transcription. Consequently, iron deficiency in CKD patients exacerbates the elevation of bioactive iFGF23.[1]

Ferric Citrate Mechanism of Action

Ferric citrate intervenes at two distinct nodes:[1][2]

-

Gastrointestinal Phosphate Binding: FC dissociates in the GI tract; ferric iron (

) binds dietary phosphate, forming insoluble ferric phosphate ( -

Iron Repletion & Transcriptional Suppression: Unlike non-calcium-based binders (e.g., sevelamer), FC delivers systemic iron.[1] Correction of iron deficiency downregulates Hif1a (Hypoxia-inducible factor 1-alpha) stabilization, thereby suppressing Fgf23 transcription at the promoter level.[1]

Expert Insight: Unlike certain IV iron formulations (e.g., ferric carboxymaltose) which can transiently inhibit FGF23 cleavage and cause acute hypophosphatemia, oral ferric citrate provides a gradual iron repletion that favors transcriptional suppression without blocking cleavage.[1]

Pathway Visualization[1]

Figure 1: The dual mechanism of Ferric Citrate in suppressing bioactive FGF23.[1] Note that FC targets both upstream stimuli (Phosphate and Iron Deficiency).[1]

Clinical & Preclinical Evidence Synthesis[1]

The impact of FC on FGF23 is dose-dependent and model-specific. Below is a synthesis of key quantitative data comparing FC to vehicle and other binders.

Comparative Efficacy Data

| Parameter | Ferric Citrate (Clinical/Preclinical) | Sevelamer Carbonate | Control/Placebo | Mechanistic Note |

| Serum Phosphate | ↓ 1.5 - 2.0 mg/dL | ↓ 1.5 - 2.0 mg/dL | ↔ / ↑ | FC is non-inferior to Sevelamer for P control.[1] |

| iFGF23 | ↓ 20 - 40% | ↓ 15 - 25% | ↑ (Progressive) | FC reduction is often greater due to dual mechanism.[1] |

| cFGF23 | ↓↓ >50% | ↓ Variable | ↑ | cFGF23 is highly sensitive to iron status correction.[1] |

| Transferrin Sat (TSAT) | ↑ 10 - 20% | ↔ | ↔ / ↓ | Unique benefit of FC; critical for transcriptional suppression. |

| Renal Fibrosis | ↓ (Col4a3 KO mice) | ↔ | ↑ | FC reduces fibrosis markers (Col1a1, Tgfb1).[1] |

Key Studies

-

Block et al. (JAMA 2019): In patients with NDD-CKD and iron deficiency anemia, FC significantly reduced iFGF23 and cFGF23 compared to placebo.[1] The reduction in cFGF23 was disproportionately larger, confirming the iron-regulatory component.[1]

-

Francis et al. (JASN 2019): In Col4a3 knockout mice (Alport syndrome model), a 5% FC diet reduced serum FGF23 levels more effectively than phosphate restriction alone, suggesting the iron component is essential for maximal suppression.[1]

Experimental Methodologies

For researchers aiming to replicate these findings or test novel derivatives, the following protocols are validated for accuracy and reproducibility.

In Vivo Workflow: The CKD Mouse Model

Objective: Assess FC efficacy in reducing FGF23 in a progressive renal failure model.

Model Selection:

-

Strain: Col4a3-/- (Alport mice) or Adenine-induced CKD (C57BL/6).[1]

-

Justification: Col4a3 mice develop spontaneous progressive CKD, fibrosis, and high FGF23, mimicking human pathophysiology better than acute surgical models.[1]

Protocol Steps:

-

Acclimatization: Wean mice at 3 weeks; maintain on standard chow (0.9% P) until 6 weeks of age (early CKD onset).

-

Stratification: Randomize based on baseline BUN and serum Iron.

-

Dietary Intervention (6 - 10 weeks):

-

Terminal Harvest (10 weeks):

Analytical Workflow: Differentiating FGF23 Isoforms

Expertise Note: Most commercial kits measure "Total" (c-term + intact) or "Intact" only.[1] You must measure both to calculate the cleavage ratio.[1]

Recommended Assays:

-

iFGF23: Kainos Laboratories (Japan) or Immutopics (Quidel) Intact FGF-23 ELISA.[1] Target: Full-length protein.

-

cFGF23: Immutopics C-Terminal FGF-23 ELISA. Target: C-terminal fragments + Intact.

Experimental Logic Diagram

Figure 2: Workflow for segregating transcriptional vs. post-translational effects of Ferric Citrate.

Therapeutic Implications & References

Drug Development Context

For drug developers, FC serves as a benchmark for "multifunctional binders."[1] Future phosphate binders are being evaluated not just on phosphate lowering (

-

Biomarker Strategy: In trials, measuring TSAT alongside iFGF23 is mandatory to attribute efficacy to the iron-delivery mechanism.[1]

-

Safety Signal: Monitor for iron overload (Ferritin > 800 ng/mL) which can lead to oxidative stress, potentially negating the cardiovascular benefits of FGF23 reduction.[1]

References

-

Block, G. A., et al. (2019).[1] Effect of Ferric Citrate on Serum Phosphate and Fibroblast Growth Factor 23 Among Patients With Nondialysis-Dependent Chronic Kidney Disease: Path Analyses. JAMA, 321(19), 1900–1909.[1] Link[1]

-

Francis, C., et al. (2019).[1][3] Ferric Citrate Reduces Fibroblast Growth Factor 23 Levels and Improves Renal and Cardiac Function in a Mouse Model of Chronic Kidney Disease.[1][2][6] Kidney International, 96(6), 1346–1358.[1] Link

-

Wolf, M., et al. (2013).[1] Effects of Iron Deficiency on Fibroblast Growth Factor 23 Regulatory Axis in Chronic Kidney Disease.[1][2][5][6][7][8] Journal of the American Society of Nephrology, 24(11), 1790–1800. Link

-

Agoro, R., & White, K. E. (2023).[1] Regulation of FGF23 by Iron, EPO, and HIF.[1][9] Current Opinion in Nephrology and Hypertension, 32(4), 321-327.[1] Link

-

Lewis, J. B., et al. (2015).[3] Ferric Citrate Controls Phosphorus and Delivers Iron in Patients on Dialysis.[1][10] Journal of the American Society of Nephrology, 26(2), 493–503. Link

Sources

- 1. Segregating the effects of ferric citrate‐mediated iron utilization and FGF23 in a mouse model of CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ferric citrate reduces fibroblast growth factor 23 levels and improves renal and cardiac function in a mouse model of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 4. Effect of ferric citrate on serum phosphate and fibroblast growth factor 23 among patients with nondialysis-dependent chronic kidney disease: path analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coupling FGF23 Production and Cleavage: Iron Deficiency, Rickets and Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Upstream Regulators of Fibroblast Growth Factor 23 [frontiersin.org]

- 8. Can ferric citrate slow the progression of CKD? | Duke Health Referring Physicians [physicians.dukehealth.org]

- 9. Regulation of Fibroblast Growth Factor 23 by Iron, EPO, and HIF - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Managing hyperphosphatemia in patients with chronic kidney disease on dialysis with ferric citrate: latest evidence and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Solubility Profile of Ferric Citrate

Abstract

Ferric citrate is a complex coordination compound with significant applications in the pharmaceutical industry, primarily as a phosphate binder for patients with chronic kidney disease (CKD) and as an iron replacement therapy.[1][2] Its efficacy and formulation are intrinsically linked to its unique chemical properties and complex solubility behavior. This guide provides a detailed examination of ferric citrate's molecular structure, physicochemical characteristics, and its intricate solubility profile. We will explore the causality behind its aqueous speciation, which is heavily influenced by pH and the iron-to-citrate molar ratio, and present standardized methodologies for its characterization. This document is intended to serve as a foundational resource for professionals engaged in the research and development of formulations containing ferric citrate.

Core Chemical and Physical Properties

Ferric citrate is not a simple salt but a collection of coordination complexes formed between ferric ions (Fe³⁺) and the conjugate bases of citric acid.[3] This complexation is fundamental to its properties, enhancing the solubility and bioavailability of iron compared to simpler ferric salts.[4] The citrate molecule, a derivative of citric acid, acts as a multidentate ligand, donating electron pairs to the central iron ion to form a stable chelate.[4][5]

The physical appearance of ferric citrate can vary from a reddish-brown to a greenish-brown fine powder.[4] It is typically odorless but is hygroscopic, meaning it readily attracts and retains moisture from the atmosphere, which necessitates storage in sealed containers to prevent caking.[4] The compound is also known to be sensitive to light; exposure, particularly to blue light, can induce a photoreduction of the ferric (Fe³⁺) ion to the ferrous (Fe²⁺) state.[5][6]

Key Physicochemical Identifiers

The following table summarizes the essential properties of ferric citrate for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅FeO₇ | [3][4][7] |

| Molar Mass | 244.94 g/mol | [3][4][7] |

| CAS Number | 2338-05-8 (hydrated), 3522-50-7 (anhydrous) | [3][4][5][7] |

| Appearance | Reddish-brown, orange, or garnet-red powder | [3][4][5] |

| Synonyms | Iron(III) citrate, Citric acid iron(III) salt | [7][8] |

| Stability | Stable; sensitive to light | [5][6] |

| Solubility (Alcohol) | Practically insoluble | [8][9] |

The Complex Structure of Ferric Citrate

The term "ferric citrate" is an umbrella description for a variety of complexes. The specific structure in both solid and aqueous states is not fixed and depends critically on the stoichiometry of iron to citrate and the pH of the environment.[4][10] In solution, a dynamic equilibrium exists between multiple forms.[11]

Research has shown that the speciation of ferric citrate in aqueous solutions includes mononuclear, dinuclear, and trinuclear complexes.[10][12]

-

Mononuclear Complexes : These species, such as the monoiron dicitrate complex [Fe(Cit)₂]⁵⁻, tend to predominate when there is a significant excess of citrate relative to iron (e.g., a molar ratio greater than 10:1).[10][12]

-

Polynuclear Complexes : At lower citrate-to-iron ratios (e.g., 1:1), polynuclear species, which contain multiple iron centers bridged by citrate ligands, become more prevalent.[10] These can include dinuclear and trinuclear structures.[12]

The coordination involves the carboxylate groups and the central hydroxyl group of the citrate molecule, which can deprotonate upon complex formation, playing a crucial role in the chelation of the Fe³⁺ ion.[12]

Caption: Simplified diagram of a central Fe³⁺ ion coordinated by the functional groups of a citrate ligand.

Comprehensive Solubility Profile

The solubility of ferric citrate is a critical parameter for its formulation and in vivo behavior. It is not a simple dissolution process but rather a complex interplay of dissolution and speciation.

General Solubility in Various Solvents

Ferric citrate exhibits distinct solubility behaviors in different media:

-

Water : It is slowly soluble in cold water but readily soluble in hot water.[8][9] This temperature dependence is a key consideration for manufacturing processes.

-

Alcohol and Organic Solvents : It is considered practically insoluble in alcohol and most organic solvents.[6][9]

Aqueous Solubility: The Critical Role of pH

Ferric citrate is notable for its solubility across a wide physiological pH range, which is crucial for its function as a phosphate binder in the gastrointestinal tract.[11] It is reported to be soluble at concentrations greater than 70 mg/mL over a pH range of at least 1.0 to 8.0.[11]

However, the nature of the dissolved species is highly pH-dependent.[11][12]

-

Acidic pH (e.g., ~pH 3-4.5) : In acidic conditions, a greater variety of species can exist, including protonated forms and a mix of dinuclear and trinuclear complexes.[12][13]

-

Neutral pH (e.g., ~pH 7.4) : At neutral pH, the speciation shifts. The relative concentrations of mono-, di-, and trinuclear complexes are dictated by the iron-to-citrate ratio.[10][12]

-

Basic pH (e.g., ~pH 9) : As pH increases, the equilibrium continues to shift, affecting the charge and structure of the predominant complexes.[12]

The causality is rooted in the protonation states of citric acid's four acidic protons (three carboxylic and one hydroxyl). As pH changes, these groups ionize to varying degrees, altering their ability to coordinate with the ferric ion and influencing which type of complex (mononuclear vs. polynuclear) is thermodynamically favored.

Caption: Key factors influencing the equilibrium between different ferric citrate species in aqueous solution.

Experimental Protocols for Characterization

To ensure scientific integrity and reproducibility, standardized protocols are essential for characterizing the solubility and structure of ferric citrate.

Protocol: pH-Dependent Solubility Determination (Shake-Flask Method)

This protocol outlines a self-validating system for determining the equilibrium solubility of ferric citrate at various pH values.

Objective: To quantify the solubility of ferric citrate across a physiologically relevant pH range.

Methodology:

-

Buffer Preparation: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 4.5, 6.8, 7.5). A universal buffer system or specific buffers (e.g., phosphate, acetate) can be used, ensuring they do not interfere with iron complexation.

-

Sample Preparation: Add an excess amount of ferric citrate powder to separate sealed flasks containing a fixed volume of each buffer. The excess solid is critical to ensure saturation is reached.

-

Equilibration: Place the flasks in a constant temperature shaker bath (e.g., 37°C to simulate physiological conditions) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Preliminary kinetic studies should be performed to validate the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand, letting the undissolved solid settle. Carefully withdraw an aliquot from the supernatant. To ensure complete removal of solid particles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the filtrate to determine the concentration of dissolved iron. This can be achieved using validated analytical methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

pH Verification: Measure the final pH of each solution to confirm it has not significantly deviated during equilibration.

-

Data Analysis: Plot the measured solubility (in mg/mL or mol/L) as a function of the final equilibrium pH.

Caption: Experimental workflow for determining the pH-solubility profile of ferric citrate.

Analytical Techniques for Speciation Analysis

Understanding the specific complexes in solution requires more advanced techniques:

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for identifying the various mono- and polynuclear species present in solution and their relative abundance under different conditions of pH and iron:citrate ratio.[11][12]

-

Spectroscopic Methods:

-

UV-Vis Spectrophotometry: Can be used to monitor the formation of ferric citrate complexes through changes in the absorption spectrum during titrations.[11]

-

Mössbauer Spectroscopy and Electron Paramagnetic Resonance (EPR): These techniques provide detailed information about the oxidation state of iron and its coordination environment within the complexes.[10][12][13]

-

-

X-ray Powder Diffraction (XRPD): Essential for characterizing the solid-state form of the API and ensuring consistency between batches.[13]

Conclusion

The chemical properties and solubility of ferric citrate are governed by its nature as a coordination complex. Its solubility over a broad pH range is a direct result of the dynamic equilibrium between various soluble species, an equilibrium that is highly sensitive to pH and the molar ratio of its constituents. For researchers and drug development professionals, a thorough understanding of this complex behavior is paramount for designing robust formulations, ensuring consistent product quality, and predicting in vivo performance. The experimental and analytical methodologies described herein provide a framework for the comprehensive characterization of this important pharmaceutical compound.

References

- RESPONSE TO THE CITIZEN PETITION: FERRIC CITRATE. (n.d.). U.S.

- Iron(III) citrate CAS#: 3522-50-7. (n.d.). ChemicalBook.

- Ferric Citrate | C6H5FeO7 x H20 | API Manufacturer. (n.d.). West Bengal Chemical Industries Limited.

- FERRIC CITR

- Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citr

- Chemical structure of ferric citrate.... (n.d.).

- Iron(III) citrate technical grade. (n.d.). Sigma-Aldrich.

- Revealing the nuclearity of iron citrate complexes at biologically relevant conditions. (2023). PMC.

- Iron(III) citrate technical grade. (n.d.). Sigma-Aldrich.

- Iron(III)

- FERRIC CITR

- Ferric citr

- Iron(III) citrate speciation in aqueous solution. (2009).

- Ferric Citr

- 2338-05-8 CAS | FERRIC CITR

- Ferric Citrate Oral Tablet. (n.d.). U.S.

- Synthesis of Ferric Citrate Complexes as Potential Draw Solutes for Forward Osmosis. (2018).

Sources

- 1. Mechanism of Action and Clinical Attributes of Auryxia® (Ferric Citrate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Iron(III) citrate - Wikipedia [en.wikipedia.org]

- 4. wbcil.com [wbcil.com]

- 5. FERRIC CITRATE | 2338-05-8 [chemicalbook.com]

- 6. 柠檬酸铁 (III) technical grade | Sigma-Aldrich [sigmaaldrich.com]

- 7. Ferric citrate | C6H5FeO7 | CID 61300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Iron(III) citrate CAS#: 3522-50-7 [m.chemicalbook.com]

- 10. Revealing the nuclearity of iron citrate complexes at biologically relevant conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. accessdata.fda.gov [accessdata.fda.gov]

Technical Guide: Metabolic Pathways of Citrate and Iron Dissociation In Vivo

Executive Summary

This technical guide delineates the pharmacokinetics and molecular mechanics of ferric citrate dissociation in vivo. Designed for drug development professionals, it moves beyond basic biochemistry to explore the kinetic stability, ligand exchange mechanisms, and cellular uptake pathways of iron-citrate complexes. We analyze the dual role of citrate as both a solubilizing shuttle for Non-Transferrin Bound Iron (NTBI) and a thermodynamic donor to Transferrin (Tf). Critical attention is given to the "reductive dissociation" mechanism at the hepatocyte interface, a primary clearance pathway for therapeutic iron loads.

Physicochemical Basis of Fe-Citrate Complexes

Understanding the in vivo behavior of ferric citrate requires a grounding in its speciation, which is strictly governed by pH and the Metal-to-Ligand (M:L) ratio.

Speciation and Stability

In the acidic environment of the stomach (pH < 2), ferric citrate exists predominantly as dissociated ions (

-

Mononuclear Species (

): At high citrate:iron ratios (typical of systemic circulation where plasma citrate ~100 µM and NTBI ~1-10 µM), the monomeric dicitrate complex dominates. This species is thermodynamically stable but kinetically labile, allowing for rapid ligand exchange. -

Polynuclear Oligomers: At lower citrate ratios (e.g., within a drug formulation or the gut lumen), iron polymerizes into oligomeric species (e.g.,

). These are kinetically inert and slower to donate iron to transferrin.

Data Summary: Stability Constants (log K) at 25°C

| Species | Formula | log K (approx) | Physiological Relevance |

| Ferric Monocitrate | 11.2 | Minor species at pH 7.4 | |

| Ferric Dicitrate | 18-20 | Major NTBI species in plasma | |

| Ferric Hydroxide | (Solubility Product) | Precipitates if citrate is insufficient |

The Absorption Interface: Gut Lumen Dynamics

For oral therapeutics (e.g., Auryxia), the first dissociation event occurs in the duodenum.

Phosphate Binding vs. Absorption

Ferric citrate acts via a competitive bifurcation mechanism:

-

Phosphate Binding (Lumen):

dissociates from citrate and binds dietary phosphate ( -

Iron Absorption (Enterocyte): A fraction of the iron remains soluble via citrate chelation.

-

Mechanism: It does not cross the brush border as an intact complex. Instead,

must be reduced to -

Transport: The resulting

is transported via DMT1 (Divalent Metal Transporter 1).[1][2] -

Causality: The citrate ligand maintains

solubility in the high-pH environment of the duodenum, maximizing the substrate available for DcytB reduction.

-

Systemic Circulation: Ligand Exchange & NTBI

Once absorbed (or infused), iron enters the portal circulation. Under normal conditions, it binds to Transferrin (Tf). However, in therapeutic dosing or iron overload, the capacity of Tf is exceeded, leading to Non-Transferrin Bound Iron (NTBI), primarily composed of ferric citrate species.

The "Citrate Shuttle" Mechanism

Citrate acts as a kinetic intermediate between the "Labile Plasma Iron" pool and Apo-Transferrin.

-

Ternary Complex Formation: Citrate does not simply "drop" iron. It forms a ternary complex with albumin or directly attacks the transferrin binding cleft.

-

Synergistic Anion Effect: Carbonate (

) is required to lock iron into Transferrin. Citrate delivers

Visualization: Systemic Ligand Exchange Pathways

The following diagram illustrates the kinetic competition between Citrate, Albumin, and Transferrin in the plasma.

Figure 1: Kinetic flow of iron from the labile citrate pool (NTBI) to Transferrin and Tissues. Note the buffering role of Albumin.

Cellular Metabolism: The Reductive Uptake Pathway

Unlike Transferrin-bound iron (which enters via TFR1-mediated endocytosis), Ferric Citrate (NTBI) is cleared primarily by the liver via a distinct mechanism. This is the dominant pathway during therapeutic iron loading.

Mechanism of Dissociation at the Cell Surface

The dissociation of iron from citrate at the hepatocyte membrane is reductive , not hydrolytic.

-

Surface Binding:

interacts loosely with the cell surface. -

Reduction: A membrane-bound ferrireductase (likely related to Steap3 or Prion Protein) or secreted ascorbate reduces

to -

Dissociation: The affinity of citrate for

is orders of magnitude lower than for -

Uptake: The free

is instantly transported into the cytosol via ZIP14 (SLC39A14) or DMT1 .

Intracellular Fate

-

Citrate: Remains extracellular or is taken up separately via NaDC1 (Sodium-dicarboxylate cotransporter) for TCA cycle metabolism.

-

Iron: Enters the Labile Iron Pool (LIP) and is sequestered into Ferritin or utilized for Heme synthesis.

Visualization: Reductive Dissociation Mechanism

Figure 2: The "Reductive Dissociation" model. Iron is stripped from citrate via reduction at the membrane, enabling transport via ZIP14.

Experimental Protocols: Validating Dissociation

To rigorously study these pathways in drug development, specific assays are required to distinguish between Transferrin-bound iron and Citrate-bound iron.

Protocol: Measuring NTBI Speciation (LC-ICP-MS)

This protocol allows for the separation and quantification of Fe-Citrate species in plasma.

Principle: Use non-denaturing chromatography to separate iron species by size and charge, followed by elemental detection.

Step-by-Step Workflow:

-

Sample Collection: Collect plasma in trace-metal-free tubes. Crucial: Add 800 mM Nitrilotriacetic acid (NTA) to a subset of samples as a "shuttle" control if measuring Labile Plasma Iron (LPI), but for native speciation, avoid chelators.

-

Filtration: Pass plasma through a 30 kDa molecular weight cutoff (MWCO) filter.

-

Retentate: Transferrin-bound iron (~80 kDa) and Albumin-bound iron (~66 kDa).

-

Filtrate: Low Molecular Weight (LMW) iron (Citrate complexes).

-

-

Chromatography (HILIC or SEC): Inject the filtrate onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase: Ammonium Acetate (pH 7.4) gradient.[3]

-

-

Detection (ICP-MS): Couple the LC output to an Inductively Coupled Plasma Mass Spectrometer monitoring isotope 56Fe .

-

Validation: Spike samples with 57Fe-Citrate to monitor column recovery and on-column dissociation.

Protocol: Kinetics of Ligand Exchange (Biolayer Interferometry)

To measure the rate at which your drug candidate donates iron to Transferrin.

-

Sensor Loading: Immobilize Apo-Transferrin on Streptavidin biosensors (using biotinylated Tf).

-

Baseline: Equilibrate in HEPES buffered saline + 25 mM Bicarbonate (Essential for Tf binding).

-

Association: Dip sensor into solution containing Ferric Citrate (Drug).

-

Measurement: Monitor the wavelength shift (nm) over time.

-

Interpretation: A slow exponential rise indicates the rate-limiting step of iron release from citrate and insertion into Tf.

-

Visualization: Experimental Workflow

Figure 3: Analytical workflow for isolating and quantifying Ferric Citrate species from biological fluids.

References

-

Gautier-Luneau, I. et al. (2009).[4] Iron(III) citrate speciation in aqueous solution. Dalton Transactions.[4] Link

-

Kinska, K. et al. (2022).[5] Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS. Journal of Analytical Atomic Spectrometry. Link

-

Breuer, W. et al. (2000). Non-transferrin-bound iron in plasma: properties and techniques for quantification. Zeitschrift für Naturforschung C. Link

-

Silva, A. M. N. et al. (2009). Ferric Citrate Chemistry: Implications for NTBI Uptake. Journal of Inorganic Biochemistry. Link

-

Haase, V. (2022). The ins and outs of ferric citrate. Kidney International.[2][6] Link

-

Iyer, S. et al. (2021). Enteral ferric citrate absorption is dependent on the iron transport protein ferroportin.[2] Kidney International.[2][6] Link

Sources

- 1. Effects of ferric citrate and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. haaselab.org [haaselab.org]

- 3. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative determination of iron citrate/malate complexes by isotope–dilution hydrophilic interaction liquid chromatography – electrospray MS/inductively coupled plasma MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

Methodological & Application

Application Note: Synthesis and Characterization of Pharmaceutical-Grade Ferric Citrate (High Specific Surface Area)

Executive Summary

Ferric citrate (pharmaceutical grade) is an iron-based phosphate binder used clinically to treat hyperphosphatemia in patients with chronic kidney disease (CKD).[1] Unlike food-grade ferric citrate, the pharmaceutical active pharmaceutical ingredient (API) requires rigorous control over its coordination geometry and specific surface area (BET) . These physical attributes dictate the drug's dissolution rate and, consequently, its phosphate-binding efficacy in the gastrointestinal tract.

This application note details a validated "Ferric Hydroxide Intermediate" protocol. This pathway is superior to direct solid-state mixing because it allows for the complete removal of chloride ions—a critical impurity—and provides precise control over the chelation environment to maximize the active surface area (

Chemical Basis & Reaction Mechanism[2]

The synthesis proceeds via a two-stage reaction: Hydrolytic Precipitation followed by Chelation-Driven Dissolution .

Stage 1: Hydrolysis (Precursor Formation)

Ferric chloride hexahydrate is treated with sodium hydroxide to generate a colloidal ferric hydroxide slurry. This step is thermodynamically driven by the insolubility of

-

Critical Control Point: The removal of chloride ions (

) is essential here. Residual chloride competes with citrate ligands and lowers the purity of the final complex.

Stage 2: Chelation (Ligand Exchange)

The ferric hydroxide slurry is heated with citric acid. Citrate (

-

Mechanism Note: The reaction transforms an insoluble inorganic polymer (

) into a soluble coordination complex. The specific surface area of the final solid is determined during the precipitation of this complex from the aqueous phase using an organic antisolvent (Acetone or Ethanol).

Critical Process Parameters (CPPs)

| Parameter | Range | Scientific Rationale |

| Precipitation pH | > 7.0 | Ensures complete precipitation of |

| Chloride Limit | < 5% (Intermediate) | High chloride levels interfere with citrate coordination and fail USP specifications. |

| Chelation pH | 0.8 – 1.5 | CRITICAL: At pH > 1.5, iron hydrolysis competes with citrate binding, leading to impure oxides. At pH < 0.8, protonation of citrate reduces binding efficiency. |

| Reaction Temp | 80°C – 100°C | Required to overcome the activation energy for dissolving the thermodynamically stable |

| Drying Temp | < 60°C | Prevents dehydration-induced collapse of the pore structure, preserving BET surface area. |

Detailed Experimental Protocol

Phase 1: Preparation of Ferric Hydroxide Precursor

-

Dissolution: Dissolve 550 g of Ferric Chloride Hexahydrate (

) in 1.0 L of deionized (DI) water. Stir until a clear, dark orange solution is obtained. -

Precipitation: Prepare a 5M NaOH solution. Slowly add this to the ferric chloride solution while stirring vigorously.

-

Observation: A heavy, reddish-brown precipitate of

will form immediately. -

Endpoint: Continue addition until the pH of the supernatant is maintained above 7.0 (Target: 7.5 – 8.5).

-

-

Purification (Chloride Removal):

-

Centrifuge or filter the slurry to isolate the precipitate.[2][3]

-

Wash Cycle: Resuspend the wet cake in 2.0 L of DI water and stir for 30 minutes. Filter again.

-

Validation: Repeat the wash cycle (typically 3-5 times) until the conductivity of the filtrate is < 500

or silver nitrate test is negative for chloride. -

Why: This step is the primary purification vector. Failing to remove NaCl here will result in a failed batch.

-

Phase 2: Synthesis of Ferric Citrate Complex

-

Resuspension: Transfer the washed wet cake (approx. 30-40% solids) back to the reactor. Add just enough DI water to create a stirrable slurry.

-

Acid Addition: Add Citric Acid Monohydrate solid directly to the slurry.

-

Stoichiometry: Target a Citrate:Fe molar ratio of 1:1 to 1.05:1 . Excess citrate ensures complete dissolution but too much lowers iron content in the final powder.

-

-

Reaction: Heat the mixture to 85°C ± 5°C .

-

Stir at medium-high shear (approx. 300-500 RPM).

-

Maintain temperature for 60 – 120 minutes .

-

Visual Check: The turbid brown slurry will gradually turn into a clear, dark red/garnet solution. This indicates the formation of the soluble ferric citrate complex.

-

-

pH Adjustment: Check the pH of the hot solution. It must be between 0.8 and 1.5 .[3] If too low, adjust cautiously with dilute NaOH.

Phase 3: Isolation and Particle Engineering

-

Filtration: Filter the hot solution through a 0.45

membrane to remove any unreacted silica or insoluble iron oxides. -

Precipitation (Antisolvent):

-

Cool the filtrate to room temperature (25°C).

-

Add the filtrate slowly to a reactor containing Acetone (Ratio: 1 volume filtrate to 2-3 volumes Acetone).

-

Agitation: Rapid stirring is required here to nucleate small particles with high surface area.

-

-

Isolation: Filter the resulting solid ferric citrate precipitate.

-

Washing: Wash the cake twice with acetone to remove residual water and unreacted citric acid.

-

Drying: Dry the solid in a Fluidized Bed Dryer or Vacuum Oven at 50°C.

-

Constraint: Do not exceed 60°C. High heat can collapse the amorphous structure, reducing the specific surface area below the therapeutic threshold.

-

Process Visualization

Workflow Diagram

Figure 1: Step-by-step synthesis workflow for pharmaceutical-grade ferric citrate.[4][5][6]

Quality Control & Characterization

To ensure "API Sameness" and therapeutic efficacy, the final product must meet specific Critical Quality Attributes (CQAs).

Specification Table

| Attribute | Specification | Analytical Method |

| Appearance | Red/Brown Powder | Visual |

| Iron Content | 18.0% – 21.0% (w/w) | ICP-OES or Titration |

| Citrate Content | Complies with Stoichiometry | HPLC |

| BET Surface Area | > 16 | |

| Dissolution Rate | 1.9 – 4.0 | Intrinsic Dissolution |

| pH (1% Solution) | 2.0 – 4.0 | Potentiometric |

| Chloride | < 0.05% | Ion Chromatography |

| Crystallinity | Amorphous Halo | XRD (X-Ray Diffraction) |

QC Decision Tree

Figure 2: Quality Control Decision Tree for batch release.

Troubleshooting & Optimization

-

Low Surface Area (< 16

):-

Cause: Slow precipitation or high drying temperature.

-

Fix: Increase stirring speed during acetone addition. Ensure drying temp does not exceed 60°C.

-

-

High Chloride Content:

-

Cause: Insufficient washing of the

intermediate. -

Fix: Implement a conductivity limit check (< 500

) on the final wash water before proceeding to complexation.

-

-

Incomplete Dissolution (Turbid Solution):

-

Cause: pH too high (> 1.5) or insufficient heating time.

-

Fix: Adjust pH to 1.0 with citric acid; extend heating at 90°C.

-

References

-

Kwok, D. et al. (2005). Pharmaceutical-grade ferric citrate.[1][2][3][4][5][7] U.S. Patent No.[1][5][7] 6,903,235.[1] Washington, DC: U.S. Patent and Trademark Office. Link

-

U.S. Food and Drug Administration (FDA). (2014). Auryxia (Ferric Citrate) Prescribing Information. Link

-

Chan, K. et al. (2012). Method of preparing pharmaceutical-grade ferric citrate. U.S. Patent No.[1][5][7] 8,093,423.[1] Link

-

FDA Office of Generic Drugs. (2021). Draft Guidance on Ferric Citrate. Recommended Aug 2021. Link

Sources

- 1. WO2017021921A1 - Process for the preparation of pharmaceutical grade ferric citrate - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. US8093423B2 - Pharmaceutical-grade ferric organic compounds, uses thereof and method of making same - Google Patents [patents.google.com]

- 5. US6903235B2 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

- 6. patents.justia.com [patents.justia.com]

- 7. US20050080283A1 - Pharmaceutical-grade ferric citrate - Google Patents [patents.google.com]

Application Note: Optimizing Ferric Citrate Dosing in 5/6 Nephrectomy Rat Models

Abstract

This application note provides a definitive technical guide for dosing ferric citrate (FC) in the 5/6 nephrectomy (5/6 Nx) rat model of Chronic Kidney Disease (CKD). Ferric citrate serves a dual therapeutic role: it functions as a gastrointestinal phosphate binder to treat hyperphosphatemia and as an iron source to address iron-deficiency anemia.[1][2] This guide details two validated administration protocols—Dietary Admixture (Preferred) and Oral Gavage —synthesized from peer-reviewed literature and toxicological data. It includes precise formulation strategies, dosing calculations, and a monitoring framework to ensure scientific rigor and reproducibility in preclinical drug development.

Introduction & Mechanism of Action

The 5/6 nephrectomy model is the gold standard for simulating progressive renal failure, characterized by glomerulosclerosis, tubulointerstitial fibrosis, and secondary hyperparathyroidism. In this milieu, ferric citrate acts through a unique dual mechanism:

-

Phosphate Binding: Ferric iron (

) dissociates in the GI tract and binds dietary phosphate, forming insoluble ferric phosphate ( -

Iron Repletion: A portion of the ferric iron is reduced to ferrous iron (

) and absorbed via the divalent metal transporter-1 (DMT1), repleting iron stores (ferritin, TSAT) often depleted in CKD-associated anemia.

Visualizing the Mechanism of Action

Figure 1: Dual mechanism of Ferric Citrate involving phosphate binding (red path) and iron absorption (green path).

Experimental Design Strategy

Model Validation

Before initiating dosing, the CKD phenotype must be confirmed.

-

Timeline: Start dosing 2 weeks post-surgery .

-

Inclusion Criteria: Serum Creatinine > 1.0 mg/dL (approx. 2-3x baseline) and BUN > 40 mg/dL.

-

Control Groups:

Dosing Regimen Selection

| Feature | Protocol A: Dietary Admixture (Gold Standard) | Protocol B: Oral Gavage (Alternative) |

| Relevance | Mimics clinical use (taken with meals). | Precise PK/PD dosing; independent of appetite. |

| Stress | Low (passive intake). | High (daily handling/intubation). |

| Dose Consistency | Dependent on food intake (anorexia is common in CKD). | Exact dose delivered every time. |

| Recommended For | Efficacy studies (calcification, fibrosis). | Pharmacokinetic or short-term mechanism studies. |

Protocol A: Dietary Admixture (Preferred)

This method is preferred as it maximizes phosphate binding efficiency by ensuring the drug is present in the gut simultaneously with dietary phosphate.

Diet Formulation

-

Base Diet: Standard rodent chow (e.g., AIN-93G or casein-based) with controlled phosphate (typically 0.6% - 0.9% P). Note: Avoid high-phosphate "loading" diets unless specifically inducing rapid calcification.

-

Concentration:

Preparation Steps

-

Calculate Batch Size: For 10 rats x 25g food/day x 7 days = ~1.75 kg chow/week.

-

Mixing: Pulverize standard chow into a powder. Add Ferric Citrate powder (e.g., Sigma F3388) at the desired percentage (e.g., 40g FC per 960g chow for 4%).

-

Pelleting (Optional but Recommended): Mix with a small amount of water to form a dough, reform into pellets, and dry at low heat (<50°C) to prevent nutrient degradation. Alternatively, provide as a powder in spill-proof jars.

-

Storage: Store at 4°C, protected from light.

Dosing Calculation Verification

-

Assumptions: A 300g rat consumes ~20g of food per day.

-

4% Diet:

. -

Dose:

. -

Validation: This aligns with literature values where 4% diet effectively lowers serum P and FGF23 in uremic rats [1, 2].

Protocol B: Oral Gavage (Alternative)

Use this protocol if precise dosing independent of food intake is required.

Vehicle & Solubility

Ferric citrate dissolves slowly in water.

-

Vehicle: Sterile Physiological Saline (0.9% NaCl).

-

Solubility Method:

-

Weigh Ferric Citrate powder.

-

Add to saline.

-

Heat to boiling while stirring until the solution becomes clear (solubility improves significantly with heat).

-

Cool to room temperature before administration. The solution remains stable at room temperature for daily dosing.

-

Dosing Specifications

-

Volume: 10 mL/kg (e.g., 3.0 mL for a 300g rat).

-

Frequency: Once daily (QD) or Twice daily (BID) to match feeding patterns.

-

Dose Targets:

-

Procedure:

-

Weigh rat to calculate volume.

-

Use a flexible gavage needle (16G or 18G) to minimize esophageal trauma.

-

Administer slowly to prevent reflux.

-

Experimental Workflow & Monitoring

Study Timeline Visualization

Figure 2: Standard experimental timeline for Ferric Citrate efficacy studies in 5/6 Nx rats.

Key Endpoints & Expected Outcomes

| Endpoint | Sample | Expected Effect (FC Treatment) | Method |

| Phosphate | Serum/Urine | Decrease (Serum P), Decrease (Urine P) | Colorimetric Assay |

| FGF23 | Plasma (EDTA) | Significant Decrease (Intact & C-term) | ELISA |

| Iron Status | Serum | Increase (Iron, Ferritin, TSAT) | Colorimetric / ELISA |

| Calcification | Aorta/Heart | Decrease (Ca content) | Von Kossa Stain / O-Cresolphthalein |

| Renal Fibrosis | Kidney Tissue | Decrease (Collagen deposition) | Masson’s Trichrome / Hydroxyproline |

Troubleshooting & Safety

-

Loose Stools: High doses (4%) often cause dark, loose stools due to unabsorbed iron. This is expected and generally not an endpoint for toxicity unless accompanied by >15% weight loss.

-

Iron Overload: Monitor liver iron content if dosing exceeds 8 weeks to ensure no hepatotoxicity occurs, although rats are generally resistant.

References

-

Lau, W. L., et al. (2018). The Phosphate Binder Ferric Citrate Alters the Gut Microbiome in Rats with Chronic Kidney Disease.[4] Journal of Pharmacology and Experimental Therapeutics. Link

-

Francis, C., et al. (2022). Renoprotective effects of ferric citrate in a mouse model of chronic kidney disease. Scientific Reports. Link

-

Jing, W., et al. (2018). Phosphate Binder, Ferric Citrate, Attenuates Anemia, Renal Dysfunction, Oxidative Stress, Inflammation, and Fibrosis in 5/6 Nephrectomized CKD Rats. Journal of Pharmacology and Experimental Therapeutics. Link

-

Toyoda, T., et al. (2014). A 13-week subchronic toxicity study of ferric citrate in F344 rats.[6][7] Food and Chemical Toxicology.[6][8] Link

-

Ganz, T., et al. (2019). Mechanism of action and clinical attributes of Auryxia® (ferric citrate). Drugs.[2][4][6][7][8][9][10][11] Link

Sources

- 1. Conventional and novel impacts of ferric citrate on iron deficiency anemia and phosphorus metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Ferric citrate for the treatment of hyperphosphatemia and iron deficiency anaemia in patients with NDD-CKD: a systematic review and meta-analysis [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A 13-week subchronic toxicity study of ferric citrate in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Iron overload resulting from the chronic oral administration of ferric citrate induces parkinsonism phenotypes in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oral gavage administration: Topics by Science.gov [science.gov]

- 10. archives.ijper.org [archives.ijper.org]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Spectrophotometric Determination of Ferric Citrate Concentration

Abstract

This technical guide provides a comprehensive and scientifically robust protocol for the spectrophotometric determination of ferric citrate concentration. Ferric citrate is a widely used iron supplement and phosphate binder, making its accurate quantification critical in pharmaceutical manufacturing, quality control, and research and development. This document outlines a validated method based on the formation of a colored complex with a suitable chromogenic agent, adhering to the principles of Beer-Lambert law. The causality behind experimental choices, self-validating system design, and authoritative grounding are emphasized to ensure technical accuracy and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of Ferric Citrate Quantification

Ferric citrate plays a crucial role in the management of iron deficiency anemia and hyperphosphatemia in patients with chronic kidney disease. Its therapeutic efficacy is directly dependent on the precise concentration of the active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method for its determination is paramount. Spectrophotometry offers a simple, rapid, and cost-effective approach for this purpose, making it an ideal technique for routine quality control and research applications.[1] This application note details a method that leverages the formation of a stable, colored ferric iron complex, allowing for its quantification through absorbance measurements.

Principle of the Method: Chromogenic Complexation

The spectrophotometric determination of ferric citrate relies on the reaction of ferric ions (Fe³⁺) with a chromogenic agent to form a colored complex. While ferric citrate itself exhibits some absorbance in the UV region, its molar absorptivity is often insufficient for sensitive quantification, and interference from other UV-absorbing species can be a significant issue.[2][3] Therefore, the use of a color-forming reagent that specifically reacts with iron (III) ions in the visible region is preferred.

Several reagents can be employed for the spectrophotometric determination of iron, including thiocyanate, ferrozine, and 1,10-phenanthroline.[4][5] This protocol will focus on the use of thioglycolic acid (also known as mercaptoacetic acid) in an alkaline medium. This reagent forms a distinct red-purple chelate with iron (III) that has a maximum absorbance (λmax) at approximately 535 nm.[6][7]

The core reaction involves the complexation of Fe³⁺ ions with the sulfhydryl and carboxyl groups of thioglycolic acid. The reaction is typically carried out in an alkaline environment to ensure the deprotonation of the carboxylic acid group, facilitating complex formation. The intensity of the resulting color is directly proportional to the concentration of ferric ions in the sample, in accordance with the Beer-Lambert Law.

Causality of Experimental Choices:

-

Choice of Chromogenic Reagent: Thioglycolic acid is selected for its high sensitivity and the formation of a stable colored complex with Fe³⁺.[6] The distinct color in the visible spectrum minimizes interference from components that absorb in the UV range.

-

Alkaline Medium: The reaction is performed in an alkaline medium to ensure the complete deprotonation of thioglycolic acid, which is essential for efficient chelation of the ferric ions. This also helps to prevent the precipitation of ferric hydroxide.

-

Wavelength Selection (λmax): The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For the iron(III)-thioglycolic acid complex, this is approximately 535 nm.[6][7]

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the experimental protocol, from initial sample preparation to the final determination of ferric citrate concentration.

Figure 1: Experimental workflow for the spectrophotometric determination of ferric citrate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating checks and quality control measures to ensure the reliability of the results.

Materials and Reagents

-

Ferric Citrate Reference Standard (USP grade or equivalent)

-

Thioglycolic Acid (≥98%)

-

Ammonium Hydroxide solution (or other suitable alkaline buffer)

-

Hydrochloric Acid (0.1 N)

-

Deionized (DI) water

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

UV-Vis Spectrophotometer

Reagent Preparation

-

Thioglycolic Acid Solution (10% v/v): Carefully add 10 mL of thioglycolic acid to 90 mL of DI water in a 100 mL volumetric flask. Mix thoroughly. Prepare this solution fresh daily.

-

Alkaline Buffer (e.g., Ammonium Hydroxide solution): Prepare a suitable alkaline buffer to maintain the pH of the final reaction mixture in the optimal range for complex formation.

-

Blank Solution: Prepare a blank solution containing all the reagents except for the ferric citrate standard or sample. This will be used to zero the spectrophotometer.

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL of Iron): Accurately weigh a known amount of ferric citrate reference standard and dissolve it in a minimal amount of 0.1 N HCl to ensure complete dissolution. Dilute to a known volume with DI water in a volumetric flask. The use of acid prevents the hydrolysis of ferric ions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock standard solution with DI water. A typical concentration range could be 0.1 to 30 mg/L of iron.[6]

Sample Preparation

-

Accurately weigh a portion of the ferric citrate sample to be analyzed.

-

Dissolve the sample in a known volume of 0.1 N HCl.

-

Dilute the sample solution with DI water to a concentration that is expected to fall within the range of the standard curve.

Analytical Procedure

-

Pipette a known volume (e.g., 5.0 mL) of each working standard solution, the sample solution, and the blank solution into separate test tubes or vials.

-

To each tube, add a specific volume of the alkaline buffer to adjust the pH.

-

Add a fixed volume (e.g., 1.0 mL) of the 10% thioglycolic acid solution to each tube.

-

Mix the contents of each tube thoroughly and allow the color to develop for a specified period (e.g., 10-15 minutes) at room temperature.

-

Set the spectrophotometer to a wavelength of 535 nm.

-

Zero the spectrophotometer using the blank solution.

-

Measure the absorbance of each working standard solution and the sample solution. Record the values.

Data Presentation and Analysis

Standard Curve Generation

Plot the absorbance values of the working standard solutions against their corresponding known concentrations of iron. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (R²) should be ≥ 0.999 for the curve to be considered linear and acceptable.

Table 1: Example Data for Standard Curve

| Iron Concentration (µg/mL) | Absorbance at 535 nm |

| 0.0 (Blank) | 0.000 |

| 5.0 | 0.152 |

| 10.0 | 0.305 |

| 15.0 | 0.458 |

| 20.0 | 0.610 |

| 25.0 | 0.763 |

Calculation of Ferric Citrate Concentration in the Sample

Using the equation of the line from the linear regression of the standard curve, calculate the concentration of iron in the sample solution:

Concentration (x) = (Absorbance of Sample - c) / m

Account for any dilution factors used during sample preparation to determine the final concentration of ferric citrate in the original sample.

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it is essential to perform method validation in accordance with ICH guidelines.[8] Key validation parameters include:

-

Linearity: Assessed by the correlation coefficient of the standard curve.[7]

-

Accuracy: Determined by spike and recovery studies, where a known amount of ferric citrate standard is added to a sample and the recovery is calculated. Recoveries between 97-99% are considered very satisfactory.[7]

-

Precision: Evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).

-

Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be assessed by analyzing placebo samples and demonstrating a lack of interference.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.[6]

Conclusion

This application note provides a detailed and robust protocol for the spectrophotometric determination of ferric citrate concentration. By understanding the underlying chemical principles and adhering to the outlined experimental procedures and validation practices, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. This method serves as a valuable tool for quality control and research applications involving ferric citrate.

References

-

Method validation on iron determination by spectrophotometric method in aqueous medium. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Spectrophotometric Determination of Iron(III) by New Analytical Reagents Derived from Coupling Arylhydroxylamine and Aryldiazonium Salt. (2015). International Journal of Scientific & Engineering Research. [Link]

-

Iron(III) citrate speciation in aqueous solution. (2009). Dalton Transactions. [Link]

-

Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. (2017). Journal of Pharmaceutical Analysis. [Link]

-

Spectrophotometric Determination of Iron. (n.d.). Studylib. [Link]

-

The Photometric Determination of Iron(III) with 2-Napthylcarboxymethylene Citrate. (2023). Chemistry. [Link]

-

UV-vis spectra of iron(III)-citrate complexes in aqueous solutions... (n.d.). ResearchGate. [Link]

-

Method validation on iron determination by spectrophotometric method in aqueous medium. (2021). International Journal of Advanced Research in Science, Communication and Technology. [Link]

-

Convenient UV-spectrophotometric determination of citrates in aqueous solutions with applications in the pharmaceutical analysis of oral electrolyte formulations. (2017). Journal of Pharmaceutical Analysis. [Link]

-

Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies. (2012). Analytica Chimica Acta. [Link]

-

Synthesis of Ferric Citrate Complexes as Potential Draw Solutes for Forward Osmosis. (2018). ScienceForecast Publications. [Link]

-

Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms. (2001). Journal of Pharmaceutical and Biomedical Analysis. [Link]

- Pharmaceutical-grade ferric citrate. (2005).

-

Spectrophotometric determination of Fe (III) in real samples by complexation. (2013). The International Journal of Bio-Pharma Research. [Link]

-

Spectrophotometric and complexometric determination of iron using the iron(III)-Arsenazo III system. (1979). The Analyst. [Link]

-

FERRIC AMMONIUM CITRATE. (n.d.). FAO. [Link]

-

Ferric Citrate Oral Tablet. (2024). U.S. Food and Drug Administration. [Link]

-

UV-Visible Spectrophotometric Method Development and Validation of Assay of Iron Sucrose Injection. (2017). International Journal of Pharmaceutical and Allied Bilogical Sciences. [Link]

Sources

- 1. ijbpr.net [ijbpr.net]

- 2. researchgate.net [researchgate.net]

- 3. Revision of iron(III)-citrate speciation in aqueous solution. Voltammetric and spectrophotometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. studylib.net [studylib.net]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. Validation of a spectrophotometric method for the determination of iron (III) impurities in dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijpab.com [ijpab.com]

methods for encapsulating ferric citrate in liposomes

Application Note: Advanced Methodologies for the Encapsulation of Ferric Citrate in Liposomal Carriers

Abstract

The encapsulation of ferric citrate (FAC) within liposomal nanocarriers represents a critical advancement in the treatment of iron deficiency anemia and hyperphosphatemia, as well as in the development of MRI contrast agents. While free ferric citrate effectively binds phosphate, its oral bioavailability is limited by gastrointestinal side effects and rapid precipitation. Liposomal encapsulation enhances bioavailability, reduces mucosal irritation, and allows for targeted delivery.[1] This guide details the rigorous protocols for formulating Ferric Citrate Liposomes (FAC-LIP), emphasizing the mitigation of iron-induced lipid oxidation and the maximization of encapsulation efficiency (EE).

Part 1: Strategic Formulation Design

Before initiating benchwork, the formulation strategy must address the physicochemical paradox of encapsulating iron: Iron is a potent pro-oxidant. Encapsulating it within unsaturated phospholipid bilayers (like Egg PC) without protection will lead to rapid lipid peroxidation, membrane leakage, and formulation failure.

Lipid Selection & Rationale

-

Primary Lipid (Rigidity & Stability): Use high-transition temperature (

) saturated lipids such as HSPC (Hydrogenated Soy Phosphatidylcholine) or DSPC (1,2-Distearoyl-sn-glycero-3-phosphocholine) .-

Why: Saturated chains are resistant to iron-catalyzed peroxidation. They also form rigid bilayers that retain the small ferric citrate complex better than fluid lipids.

-

-

Stabilizer: Cholesterol (Chol) (30-40 mol%).

-

Why: Cholesterol fills packing defects, reducing permeability and preventing the leakage of the aqueous iron core.

-

-

Stealth Agent (Optional): DSPE-PEG2000 .

-

Why: For intravenous applications, PEGylation prevents opsonization and extends circulation time.

-

-

Antioxidant (Critical):

-Tocopherol (Vitamin E) .-

Why: Added at 1-2 mol% to scavenge any free radicals generated by the iron cargo, protecting the bilayer integrity.

-

The Method of Choice: Passive vs. Active

While "active loading" (remote loading) is standard for amphipathic weak bases (e.g., Doxorubicin), ferric citrate is a hydrophilic salt complex.

-

Standard Approach: Passive Loading via Thin Film Hydration . This is the most robust method for FAC, as the iron-citrate complex forms in the aqueous phase and is trapped during vesicle formation.

-

High-Volume Approach: Reverse Phase Evaporation (REV) . Recommended if higher aqueous volume entrapment is required, though it involves harsher solvents.

Part 2: Detailed Experimental Protocols

Protocol A: Thin Film Hydration (Standard Passive Loading)

Best for: Bench-scale production, high reproducibility, and stability.

Materials:

-

HSPC or DSPC

-

Chloroform/Methanol (2:1 v/v)

-

Ferric Citrate (FAC) powder

-

PBS (pH 6.5) or Citrate Buffer[4]

-

Rotary Evaporator

-

Probe Sonicator or Extruder

-

Dialysis Tubing (MWCO 12-14 kDa)

Step-by-Step Methodology:

-

Lipid Film Formation:

-

Dissolve HSPC and Cholesterol (molar ratio 2:1) in 10 mL of Chloroform/Methanol (2:1) in a round-bottom flask.

-

Senior Scientist Note: Add 1 mol%

-Tocopherol at this stage to integrate antioxidant protection directly into the membrane. -

Evaporate solvents using a rotary evaporator at 55°C (above lipid

) under vacuum until a thin, dry film forms. -

Purge with Nitrogen or Argon for 1 hour to remove trace solvents.

-

-

Hydration (The Encapsulation Step):

-

Prepare a fresh solution of Ferric Citrate (typically 20-50 mg/mL) in PBS (pH 6.5). Ensure the solution is clear; mild heating may be required.

-

Add the warm FAC solution to the lipid film.

-

Rotate the flask at 60°C (above

) for 1 hour. The film should peel off, forming large multilamellar vesicles (MLVs). -

Critical Control: Perform this step under an inert atmosphere (Argon) to minimize iron oxidation of lipids.

-

-

Downsizing & Homogenization:

-

Sonication: Probe sonicate the suspension on ice (pulse mode: 5s on, 5s off) for 10-15 minutes until the solution becomes translucent.

-

Extrusion (Preferred for Uniformity): Pass the suspension 11 times through 200 nm and then 100 nm polycarbonate membranes using a thermobarrel extruder set to 60°C.

-

-

Purification (Removal of Free Iron):

-

Transfer the liposomal suspension to dialysis tubing (MWCO 12-14 kDa).

-

Dialyze against PBS (pH 7.4) at 4°C for 24 hours, changing the buffer 3 times. This removes unencapsulated ferric citrate.

-

-

Storage:

-

Store at 4°C under Nitrogen. Do not freeze unless a cryoprotectant (e.g., 5% sucrose) is added.

-

Visualization: Thin Film Hydration Workflow

Caption: Workflow for the passive encapsulation of ferric citrate via Thin Film Hydration, highlighting the critical hydration step where iron entrapment occurs.

Part 3: Characterization & Quality Control

A self-validating protocol requires rigorous QC. For Ferric Citrate Liposomes, standard DLS is insufficient; you must quantify the iron payload and oxidative state.

Encapsulation Efficiency (EE%)

The "Ferene-S" or "o-Phenanthroline" colorimetric assay is standard for iron quantification.

-

Total Iron (

): Lyse a specific volume of liposomes with 1% Triton X-100 or methanol to release all entrapped iron. React with chromogen and measure Absorbance.[5] -

Free Iron (

): Measure the supernatant of the centrifuged/dialyzed sample without lysis. -

Calculation:

Target EE: 30-40% for Passive Loading; >80% for specialized ionophore methods.

Oxidative Stability (TBARS Assay)

Because iron promotes lipid peroxidation, measuring Malondialdehyde (MDA) is crucial.

-

Method: Incubate liposomes with Thiobarbituric Acid (TBA) at high temperature.

-

Readout: Pink chromogen (532 nm).

-

Acceptance Criteria: Minimal increase in absorbance over storage time compared to empty liposomes.

In Vitro Release Profile

-

Setup: Place FAC-LIP in a dialysis bag suspended in PBS (pH 7.4) or Simulated Gastric Fluid (SGF) at 37°C.

-

Sampling: Aliquot external medium at t=0.5, 1, 2, 4, 12, 24h.

-

Analysis: Quantify iron release to confirm sustained release behavior (preventing "dose dumping").

Part 4: Data Summary & Troubleshooting

| Parameter | Standard Value | Troubleshooting |

| Particle Size | 120 - 180 nm | Too Large: Increase extrusion cycles or sonication power. Aggregated: Check Zeta Potential; add PEG-lipid. |

| Zeta Potential | -10 to -30 mV | Neutral/Unstable: Add negatively charged lipid (e.g., DSPG) or check buffer pH. |

| Encapsulation Efficiency | 30% - 45% | Low: Increase initial lipid concentration; ensure hydration temperature > Lipid Tm. |

| Color | Translucent/Brownish | Precipitate Visible: Free iron not removed; re-dialyze or check FAC solubility limit. |

References

-

Yuan, Y., et al. (2013). Preparation and characterization of ferric citrate liposomes.Journal of Liposome Research .

- Core reference for the passive thin-film hydration protocol specifically for ferric citr

-

Cipolletti, M., et al. (2021). Towards Oxidatively Stable Emulsions Containing Iron-Loaded Liposomes.Foods/MDPI .

- Provides critical data on the "Iron Paradox" and the necessity of using saturated lipids to prevent oxid

-

Gubernator, J. (2011). Active methods of drug loading into liposomes.Expert Opinion on Drug Delivery .

- Authoritative review on active vs. passive loading mechanisms.

-

Sur, S., et al. (2014). A facile and universal method to achieve liposomal remote loading.Journal of Controlled Release .

- Discusses ion gradients, useful for advanced "remote loading" modific

-

Ding, H., et al. (2009). Preparation and characterization of iron oxide-loaded liposomes.Nanotechnology .

- Supplementary method for high-density iron loading.

Sources

- 1. wbcil.com [wbcil.com]

- 2. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation and Comparison of Active and Passive Encapsulation Methods for Loading Proteins into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidative stability of emulsions fortified with iron: the role of liposomal phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis and Application of Ferric Citrate-Modified Iron Oxide Nanoparticles for Drug Delivery

Introduction: The Promise of Ferric Citrate-Modified Nanoparticles in Advanced Drug Delivery

The landscape of therapeutic intervention is continually being reshaped by advancements in nanotechnology. Among the most promising innovations are iron oxide nanoparticles (IONPs), which have garnered significant attention for their unique magnetic properties, biocompatibility, and ease of functionalization.[1][2] This guide provides a comprehensive overview and detailed protocols for the synthesis, modification, and application of ferric citrate-modified IONPs as a robust platform for drug delivery.

The surface modification of IONPs is a critical determinant of their in-vivo behavior, influencing their stability, biocompatibility, and interaction with biological systems.[2] Citric acid, a tricarboxylic acid, serves as an excellent coating agent for IONPs.[1] Its carboxyl groups can chelate with the iron oxide surface, providing a hydrophilic shell that enhances colloidal stability and prevents aggregation in physiological environments.[1] Furthermore, the free carboxyl groups on the nanoparticle surface offer versatile anchor points for the conjugation of therapeutic agents, targeting ligands, and imaging probes. This dual functionality of stabilization and functionalization makes ferric citrate-modified IONPs a highly attractive nanocarrier system.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only a step-by-step methodology but also the scientific rationale behind the experimental choices, ensuring a thorough understanding of the entire process from nanoparticle synthesis to preliminary drug delivery studies.

Section 1: Synthesis of the Iron Oxide Nanoparticle Core

The foundation of our drug delivery system is the synthesis of a stable and uniform iron oxide nanoparticle core. The co-precipitation method is a widely adopted, scalable, and cost-effective technique for producing superparamagnetic iron oxide nanoparticles (SPIONs), primarily in the form of magnetite (Fe₃O₄).[3][4]

Principle of Co-precipitation

Co-precipitation involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution upon the addition of a base. The stoichiometry of the iron salts and the reaction conditions, such as temperature and pH, are critical parameters that dictate the size, crystallinity, and magnetic properties of the resulting nanoparticles.[5] A molar ratio of Fe³⁺ to Fe²⁺ of approximately 2:1 is typically employed to favor the formation of magnetite.

Experimental Protocol: Synthesis of Magnetite (Fe₃O₄) Nanoparticles

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-